Meo-peg(24)-cho

monodisperse PEG polydispersity index batch reproducibility

Polydisperse mPEG reagents obscure PK relationships and complicate regulatory filing. MeO-PEG(24)-CHO (CAS 125061-88-3) is a monodisperse, single-MW mPEG24-aldehyde (PDI 1.0, ~1,101 Da) that eliminates this ambiguity. • Defined 24-unit PEG spacer balances hydrophilicity, half-life, and renal clearance for ADC/imaging conjugates. • Terminal aldehyde enables N-terminal-selective PEGylation, reducing purification vs. NHS esters. • Validated precursor for mPEG24-dipeptide ADC linkers (DAR 8) and PROTAC constructs. • Superior payload masking vs. PEG8/PEG12 in hydrophobic warhead ADCs.

Molecular Formula C50H100O25
Molecular Weight 1101.3 g/mol
Cat. No. B7840207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeo-peg(24)-cho
Molecular FormulaC50H100O25
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O
InChIInChI=1S/C50H100O25/c1-52-5-6-54-9-10-56-13-14-58-17-18-60-21-22-62-25-26-64-29-30-66-33-34-68-37-38-70-41-42-72-45-46-74-49-50-75-48-47-73-44-43-71-40-39-69-36-35-67-32-31-65-28-27-63-24-23-61-20-19-59-16-15-57-12-11-55-8-7-53-4-2-3-51/h3H,2,4-50H2,1H3
InChIKeyCKKUUPWPKXZDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeO-PEG(24)-CHO: Technical Baseline & Procurement Context


MeO-PEG(24)-CHO (CAS 125061-88-3), also denoted m-dPEG®24-propionaldehyde or mPEG24-aldehyde, is a monodisperse, monofunctional methoxy-poly(ethylene glycol) derivative comprising exactly 24 ethylene glycol repeat units (~1,101.3 g/mol) and a terminal propionaldehyde (–CH₂CH₂CHO) reactive group . It belongs to the broader class of mPEG-aldehyde reagents used for N-terminal–specific protein PEGylation via reductive amination under mildly acidic conditions (pH 5–6) [1]. Unlike polydisperse mPEG-aldehyde preparations (PDI > 1.05), MeO-PEG(24)-CHO possesses a discrete, single molecular weight with a polydispersity index (PDI) of 1.0, enabling precise structure–activity relationship studies and regulatory-grade batch consistency . Its 24-unit spacer length occupies a defined middle range between shorter PEG12 (~559 Da) and longer PEG48 (~2,100 Da) linkers, providing a quantifiable balance of hydrophilicity, hydrodynamic radius, and conjugate flexibility that has been specifically optimized in ADC linker SAR campaigns [2].

Why MeO-PEG(24)-CHO Cannot Be Substituted


Substituting MeO-PEG(24)-CHO with a polydisperse mPEG-aldehyde or a different discrete PEG length (e.g., PEG12 or PEG48) introduces measurable and consequential performance deviations. Polydisperse mPEG-aldehyde preparations exhibit broad molecular weight distributions (PDI > 1.05) that obscure the quantitative relationship between PEG chain length and pharmacokinetic parameters, complicating regulatory filing and batch-to-batch reproducibility . For discrete-length alternatives, systematic SAR studies have demonstrated that PEG chain length directly controls plasma clearance rate, hydrodynamic radius, tumor uptake, and renal clearance: Burke et al. showed that PEG chains shorter than PEG8 fail to adequately mask hydrophobic payloads, resulting in accelerated plasma clearance, while Li et al. demonstrated that increasing PEG size from PEG12 to PEG24 to PEG48 progressively alters kidney clearance and tumor uptake in diabody conjugates [1][2]. Furthermore, aldehyde chemistry imparts pH-dependent N-terminal selectivity that is fundamentally distinct from NHS ester–based PEGylation, which generates heterogeneous, multi-site conjugates and requires laborious chromatographic purification [3]. These differences are not incremental—they are categorical determinants of conjugate pharmacology.

MeO-PEG(24)-CHO Differentiation Evidence


Monodisperse vs. Polydisperse PEG: Batch Consistency

MeO-PEG(24)-CHO, as a discrete monodisperse compound with exactly 24 ethylene glycol units, exhibits a polydispersity index (PDI) of 1.0—absolute molecular uniformity. In contrast, conventional polydisperse mPEG-aldehyde reagents (e.g., nominal 1 kDa, 2 kDa, 5 kDa grades) exhibit PDI values exceeding 1.05 and contain a distribution of chain lengths, making the actual molecular weight uncertain and variable between production lots . This difference is critical: in drug-linker SAR campaigns, polydisperse PEG introduces 'data blurring' where the quantitative effect of PEG length on pharmacokinetics cannot be unambiguously assigned, whereas monodisperse PEG24 permits exact attribution of performance to chain length .

monodisperse PEG polydispersity index batch reproducibility regulatory CMC

N-Terminal Selectivity: Aldehyde vs. NHS Ester Chemistry

mPEG-aldehyde reagents, including MeO-PEG(24)-CHO, achieve N-terminal–selective protein PEGylation through pH-controlled reductive amination (pH 4–6), leveraging the pKa difference between the N-terminal α-amine (pKa ~7.6–8.0) and lysine ε-amines (pKa ~10.0–10.5) [1]. Maiser et al. (2012) quantitatively demonstrated that in lysozyme PEGylation with 5 kDa and 10 kDa mPEG-aldehyde, the N-terminal amine (Lys1) exhibited the highest reactivity among six possible amine sites based on UV peak areas, followed by Lys33, with the remaining four lysine residues showing substantially lower reactivity [2]. This contrasts with NHS ester–based PEGylation, which reacts indiscriminately with all accessible amines at physiological pH, producing complex mixtures of positional isoforms that demand multi-step chromatographic purification [3]. Solid-phase PEGylation with mPEG-aldehyde further suppresses multi-PEGylation, achieving mono-PEGylation yields of 50–65% depending on PEG molecular weight, compared to solution-phase NHS ester methods that generate >11 positional isomers [4].

N-terminal PEGylation site-specific conjugation aldehyde vs NHS ester conjugate heterogeneity

PEG24 vs. Shorter PEGs: ADC Clearance & Therapeutic Window

In a systematic ADC linker optimization study, Burke et al. (2017) prepared multiple PEG-glucuronide-MMAE linkers with discrete PEG side chains ranging from PEG0 (non-PEGylated) to PEG24 and evaluated homogeneous DAR 8 antibody-drug conjugates in vivo. A clear, quantitative relationship was established between PEG chain length and conjugate pharmacology: longer PEG chains resulted in slower plasma clearance, with a threshold length of PEG8 identified as the minimum required to effectively mask hydrophobic payload-mediated accelerated clearance [1]. Conjugates bearing PEG of sufficient length (≥PEG8) to minimize plasma clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs. Notably, PEG24 incorporation as a β-glucuronidase-cleavable linker side chain yielded homogeneous DAR 8 conjugates with decreased plasma clearance and increased antitumor activity in xenograft models relative to the non-PEGylated control [1]. The optimized lead ultimately incorporated a PEG12 side chain with a self-stabilizing maleimide, demonstrating that while PEG24 provides maximal clearance reduction, PEG12 emerged as the balanced clinical candidate, underscoring the need for precise chain-length control during SAR [1].

antibody-drug conjugate ADC linker PEG length SAR plasma clearance therapeutic window

Discrete PEG Size: Hydrodynamic Radius & Biodistribution

Li et al. (2011) performed a site-specific conjugation study of monodispersed DOTA-PEGₙ (n = 0, 12, 24, 48) to a thiolated anti-5T4 diabody (AVP04-50) and directly compared the conjugates by high-resolution nanospray mass spectrometry, size-exclusion chromatography (SEC), and in vivo biodistribution. Mass spectrometry confirmed discrete conjugate masses for each PEG length: PEG12, PEG24, and PEG48 conjugates were resolved as distinct species with precise mass increments corresponding to the PEG chain length [1]. SEC analysis demonstrated progressively earlier elution volumes (larger apparent hydrodynamic radii) with increasing PEG size: non-PEGylated < PEG12 < PEG24 < PEG48 [1][2]. The in vivo impact was profound: PEG-modified diabodies improved the pharmacokinetics of the parental diabody from a half-life of approximately 40 minutes to over 40 hours for higher molecular weight PEG conjugates [3]. DOTA-PEG48 conjugate achieved up to 80% ID/g tumor uptake with a tumor-to-blood ratio of 8 at 24 h when radiolabeled with ¹¹¹In [4]. PEG24 occupied an intermediate position, providing substantial half-life extension while maintaining favorable tumor penetration characteristics distinct from both PEG12 (lower hydrodynamic radius, faster clearance) and PEG48 (higher tumor accumulation but altered kidney clearance profile) [1].

diabody conjugate PEG hydrodynamic radius kidney clearance tumor uptake PET imaging

PEG Chain Length Impact on Solid-Phase PEGylation Yield

Lee et al. (2007) systematically compared solid-phase PEGylation of recombinant interferon α-2a using mPEG-aldehydes of three discrete molecular weights: 5 kDa, 10 kDa, and 20 kDa. Depending on the molecular weight of the mPEG aldehyde, the mono-PEGylation yield ranged from 50% to 65% [1]. Solid-phase PEGylation (protein adsorbed to CM-Sepharose resin at pH 4.0) suppressed multi-PEGylation that was prevalent in solution-phase processes, where multi-PEGylation yield increased dramatically at molar ratios above 10:1 (PEG:protein) [1]. Yoshimoto et al. (2013) further elucidated this phenomenon mechanistically, demonstrating that PEG chain length directly impacts solid-phase PEGylation yield through pore diffusion effects: longer PEG chains experience greater steric hindrance within the resin pores, reducing the effective conjugation rate and altering the yield profile [2]. While these studies used polydisperse mPEG-aldehydes, the underlying principle—that PEG molecular weight and hydrodynamic size govern conjugation efficiency in solid-phase processes—reinforces the value of a precisely defined PEG24 architecture for predictable process development, where the exact 24-unit chain length (~1.1 kDa) provides a defined, reproducible steric and diffusion profile distinct from both shorter (PEG12) and longer (5 kDa, 10 kDa, 20 kDa) alternatives [1][2].

solid-phase PEGylation mono-PEGylation yield chain length effect process development

mPEG24 Linker Side Chain: Hydrophilicity & Half-Life Advantage

A 2025 study published in Bioconjugate Chemistry (doi: 10.1021/acs.bioconjchem.4c00392) reported a systematic comparison of ADC linkers incorporating PEG or sugar groups as side-chain modifications to traditional Valine-Lysine-PAB (VK) dipeptide linkers, using the hydrophobic payload MMAE conjugated to the anti-Trop-2 antibody RS7 at DAR 4 and DAR 8. Among all drug-linkers tested, ADC molecule RS7-DL 11, featuring a methyl-PEG24 (mPEG24) fragment as a side chain, demonstrated maximum hydrophilicity, superior biophysical stability (lowest aggregation propensity), most potent tumor suppression, prolonged in vivo half-life, and enhanced animal tolerability compared to all other constructs including those with shorter PEG chains or sugar modifications [1]. This head-to-head comparison within a single study demonstrates that mPEG24 provides a quantifiable performance optimum that is not achieved by PEG12, PEG8, or sugar-based hydrophilicity masking strategies, establishing a clear procurement rationale for mPEG24-containing linker precursors in ADC development programs targeting hydrophobic payloads [1].

mPEG24 linker ADC hydrophilicity dipeptide linker PEGylation therapeutic index DAR 8

MeO-PEG(24)-CHO Application Scenarios


ADC Linker Development: Payload Hydrophobicity Masking

The 2025 Bioconjugate Chemistry study established mPEG24 as the superior linker side chain for masking hydrophobic payloads (e.g., MMAE) in DAR 8 ADCs, outperforming shorter PEGs and sugar modifications in hydrophilicity, biophysical stability, tumor suppression, half-life, and tolerability [1]. MeO-PEG(24)-CHO serves as a critical synthetic precursor for constructing mPEG24-modified dipeptide linkers such as the VK-PAB-mPEG24 architecture. Procurement of this specific compound is warranted when the ADC program targets ultrahydrophobic payloads and requires homogeneous DAR 8 conjugates with minimized plasma clearance, as the mPEG24 fragment cannot be substituted with PEG12 or PEG8 without measurable performance loss [2].

Radiolabeled Antibody Fragment PK Engineering for Imaging

Li et al. (2011) demonstrated that discrete PEG chain length (PEG12, PEG24, PEG48) directly controls kidney clearance, tumor uptake, and half-life of radiolabeled diabody conjugates [3]. MeO-PEG(24)-CHO provides the PEG24 architecture that yields an intermediate hydrodynamic radius distinct from both PEG12 and PEG48, enabling pharmacokinetic fine-tuning of imaging agent biodistribution. This is critical when the desired profile balances adequate tumor accumulation with controlled renal clearance—a balance that the PEG24 length uniquely provides. The compound's monodisperse nature (PDI = 1.0) ensures that the conjugate's mass and hydrodynamic properties are precisely defined, avoiding the PK ambiguity introduced by polydisperse PEG reagents .

N-Terminal Specific PEGylation for Reduced Heterogeneity

The aldehyde functionality of MeO-PEG(24)-CHO enables pH-controlled, N-terminal–selective protein conjugation via reductive amination, as quantitatively demonstrated by Maiser et al. (2012), where the N-terminal amine exhibited the highest reactivity among all available amine sites on lysozyme [4]. This site-specificity is mechanistically unavailable with NHS ester PEG reagents, which generate heterogeneous positional isomer mixtures [5]. For therapeutic protein programs requiring homogeneous mono-PEGylated products with preserved bioactivity, MeO-PEG(24)-CHO offers a procurement pathway to reduced purification burden and improved process economics relative to NHS ester alternatives. The defined 24-unit PEG length also provides a predictable, intermediate hydrodynamic radius for half-life extension without excessive bioactivity loss, as shown by the inverse relationship between PEG MW and in vitro activity retention in solid-phase PEGylation studies [6].

PROTAC Linker Synthesis with Defined PEG Spacer

MeO-PEG(24)-CHO serves as a versatile precursor for constructing PROTAC (PROteolysis TArgeting Chimera) linkers, where the precisely defined 24-unit PEG spacer provides a predictable distance between the E3 ligase ligand and the target protein ligand . In PROTAC development, linker length and composition are critical determinants of ternary complex formation efficiency and degradation potency. The monodisperse nature of PEG24 (PDI = 1.0) eliminates the linker-length ambiguity that plagues polydisperse PEG-based PROTACs, enabling rigorous SAR studies where the contribution of linker length to degradation efficiency can be unambiguously assigned. The terminal aldehyde group provides a versatile synthetic handle for conjugation to amine-containing ligands via reductive amination or for conversion to other functional groups (e.g., carboxylic acid, amine, azide) through established chemistry [7].

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